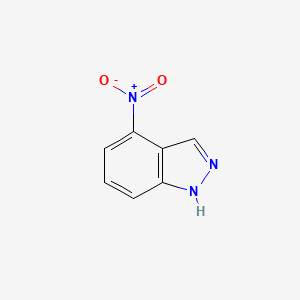

4-Nitro-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96892. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)7-3-1-2-6-5(7)4-8-9-6/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTVZVUYPVQEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183637 | |

| Record name | Indazole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2942-40-7 | |

| Record name | 4-Nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitroindazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indazole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROINDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99ML8W90BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 4-Nitro-1H-indazole

Abstract

4-Nitro-1H-indazole is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. As a derivative of the indazole scaffold, a well-established "privileged structure" in drug discovery, it offers a unique combination of electronic properties and reactive sites for the development of complex molecular architectures.[1] The presence of the electron-withdrawing nitro group at the 4-position significantly influences the reactivity and physicochemical characteristics of the indazole ring system, making it a subject of considerable interest for researchers. This guide provides a comprehensive examination of the core chemical properties of this compound, including its synthesis, spectroscopic signature, reactivity, and applications, with the goal of equipping researchers, scientists, and drug development professionals with the technical insights required for its effective utilization.

Core Physicochemical & Structural Properties

This compound is typically a pale yellow or dark orange crystalline solid under standard conditions.[2][3] Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry. The indazole core, a bicyclic structure composed of fused benzene and pyrazole rings, is the foundation of its chemical identity.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2942-40-7 | [6][][8] |

| Molecular Formula | C₇H₅N₃O₂ | [6][8] |

| Molecular Weight | 163.13 g/mol | [3][6][8] |

| Appearance | Pale yellow / Dark orange solid | [2][3] |

| Melting Point | 181-183 °C | [3] |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, DMSO) | [3] |

| Density | ~1.42 g/cm³ | [3] |

Molecular Structure:

References

- 1. benchchem.com [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CAS#:2942-40-7 | Chemsrc [chemsrc.com]

- 8. scbt.com [scbt.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 4-Nitro-1H-indazole (CAS: 2942-40-7)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 2942-40-7), a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. The indazole scaffold is recognized as a "privileged structure" in drug discovery, frequently appearing in molecules with a wide array of pharmacological activities.[1] This document delves into the synthesis, spectroscopic characterization, chemical reactivity, and key applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Introduction and Significance

This compound is a versatile chemical intermediate distinguished by the fusion of a benzene and pyrazole ring, with a nitro group substituted at the 4-position.[2] This unique arrangement of functional groups imparts specific reactivity and electronic properties, making it a valuable precursor for the synthesis of diverse bioactive molecules.[2] Its applications are prominent in neuropharmacology, oncology, and cardiovascular research, where it serves as a foundational scaffold for developing enzyme inhibitors and modulators of biological pathways.[2] The nitro group, in particular, offers a synthetic handle for further functionalization, such as reduction to an amine, enabling the construction of complex molecular libraries for drug screening.

Physicochemical and Safety Profile

A summary of the key physical and chemical properties of this compound is presented below. While comprehensive toxicological data is not available, the compound should be handled with standard laboratory precautions for potentially hazardous chemicals.[3]

| Property | Value | Reference(s) |

| CAS Number | 2942-40-7 | [4][5] |

| Molecular Formula | C₇H₅N₃O₂ | [5] |

| Molecular Weight | 163.13 g/mol | [5] |

| Appearance | Pale yellow to dark orange crystalline solid | [6][7] |

| Melting Point | 181-183 °C | [7] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and acetone | [7] |

| Purity | ≥ 95% (HPLC) | [2][8] |

Safety and Handling:

-

Conditions to Avoid: Heat, flames, and sparks.[3]

-

Incompatible Materials: Strong oxidizing agents.[7]

-

Hazardous Decomposition: May produce carbon monoxide and nitrogen oxides upon combustion.[3]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, is required.

Synthesis of this compound

The most common and high-yielding synthesis of this compound involves a diazotization and intramolecular cyclization of 2-methyl-3-nitroaniline.[6][9] This method is efficient, often resulting in yields of up to 99%.[6][9] The causality behind this choice of precursor lies in the specific ortho-positioning of the methyl and amino groups relative to the nitro group, which facilitates the ring-closing reaction upon formation of the diazonium salt intermediate.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Methyl-3-nitroaniline[6][9]

-

Preparation of Reagents:

-

Dissolve 20 g (0.29 mol) of sodium nitrite in 50 mL of water to prepare an aqueous solution.

-

In a separate reaction vessel equipped with an overhead stirrer, dissolve 20 g (0.13 mol) of 2-methyl-3-nitroaniline in glacial acetic acid.

-

-

Reaction Initiation:

-

Cool the solution of 2-methyl-3-nitroaniline in glacial acetic acid to 0 °C in an ice bath.

-

With vigorous stirring, add the entire aqueous sodium nitrite solution at once to the cooled acetic acid solution. An immediate precipitate will be observed.

-

-

Reaction Progression:

-

Allow the reaction mixture to gradually warm to room temperature.

-

Continue stirring the mixture overnight to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Separate the precipitate by filtration.

-

Concentrate the filtrate under vacuum. This will yield a dark orange solid.

-

Suspend the resulting solid in water, filter again, and dry thoroughly.

-

-

Product:

-

The process yields 14-21 grams of this compound as a dark orange solid (approx. 99% yield).

-

Spectroscopic Characterization

Structural confirmation of this compound is reliably achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).[10] Each technique provides unique and complementary information about the molecule's structure.

Caption: A logical workflow for the structural confirmation of the target compound.

Summary of Spectroscopic Data

The following table summarizes key differentiating spectroscopic features, with data compiled from analyses of 4-nitroindazole and its closely related analogs.[10]

| Technique | Feature | Typical Signature | Reference(s) |

| ¹H NMR | NH proton | ~13.5-14.3 ppm (broad singlet) | [10] |

| Aromatic protons | ~7.4-8.0 ppm (distinct signals) | [10] | |

| ¹³C NMR | C3 | ~90.0-92.5 ppm | [10] |

| C4 (with NO₂) | ~148.0 ppm | [10] | |

| FT-IR | N-H Stretch | ~3300-3400 cm⁻¹ (broad) | [10] |

| NO₂ Asymmetric Stretch | ~1520 cm⁻¹ | [10] | |

| NO₂ Symmetric Stretch | ~1340 cm⁻¹ | [10] | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 163 | [5][10] |

General Protocol: Spectroscopic Analysis[10]

-

NMR Spectroscopy (¹H and ¹³C):

-

Dissolve a small sample (5-10 mg) of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire spectra on a standard NMR spectrometer (e.g., 400 MHz). The use of DMSO-d₆ is crucial for observing the exchangeable NH proton.

-

-

FT-IR Spectroscopy:

-

Prepare a sample as a potassium bromide (KBr) pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a thin pellet.

-

Acquire the spectrum using an FT-IR spectrometer to identify key functional group vibrations.

-

-

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or coupled with Gas Chromatography (GC).

-

Utilize Electron Ionization (EI) at 70 eV to obtain the mass spectrum and confirm the molecular weight via the molecular ion peak.

-

Chemical Reactivity and Applications in Drug Discovery

This compound serves as a crucial building block for synthesizing a variety of bioactive molecules.[2] Its stability and defined points of reactivity allow for its diverse use in medicinal chemistry laboratories.[2]

Reactivity Profile

The indazole ring can undergo reactions such as N-alkylation. For instance, this compound reacts with formaldehyde in aqueous HCl to yield (4-nitro-1H-indazol-1-yl)methanol.[11][12] This reaction is characteristic of N-unsubstituted azoles and provides a pathway to N1-substituted derivatives.[12] The nitro group is also a key reactive site, readily undergoing reduction to an amino group, which can then be used in a wide range of coupling reactions to build more complex molecules.[1]

Applications in Research and Development

-

Enzyme Inhibition: Derivatives of nitroindazoles are known inhibitors of nitric oxide synthase (NOS) isoforms.[2][12] This makes this compound a valuable starting material for research into cardiovascular health, neuroprotection, and inflammation.[2][13]

-

Neuroscience Research: The compound is used to synthesize molecules for studying neurodegenerative conditions like Alzheimer's and Parkinson's disease.[2]

-

Oncology: The indazole scaffold is present in numerous anticancer agents.[14] this compound can be used to create libraries of compounds for screening against various cancer cell lines and to develop inhibitors of key signaling pathways, such as the RAF-MEK-ERK pathway, which is often hyperactivated in cancers.[1][15]

-

Antimicrobial Agents: Indazole derivatives have demonstrated promising activity against various bacterial and fungal pathogens, making this a key scaffold for developing new antimicrobial drugs.[1]

Caption: Role of indazole derivatives as potential kinase inhibitors in cancer therapy.

Conclusion

This compound (CAS 2942-40-7) is a high-value chemical intermediate with a well-established synthetic route and clear spectroscopic signatures. Its strategic importance in drug discovery is underscored by its role as a precursor to a multitude of pharmacologically active compounds, from enzyme inhibitors to anticancer and antimicrobial agents. This guide provides the foundational technical knowledge required for its effective synthesis, characterization, and application in advanced scientific research.

References

-

This compound Physical and chemical properties. (2025). Chemsrc. Retrieved from [Link]

-

Alarcón-Polo, E., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

-

Alarcón-Polo, E., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. Retrieved from [Link]

-

This compound at Best Price. (n.d.). Tradeindia. Retrieved from [Link]

-

SAFETY DATA SHEET - ACCELA CHEMBIO INC. (n.d.). Retrieved from [Link]

-

Al-Qaisi, J. A., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. PubMed. Retrieved from [Link]

- Method for preparing 1H-indazole derivative. (2018). Google Patents.

-

Sharma, A., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Retrieved from [Link]

-

Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - NIH. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CAS#:2942-40-7 | Chemsrc [chemsrc.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. tradeindia.com [tradeindia.com]

- 8. accelachem.com [accelachem.com]

- 9. This compound | 2942-40-7 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Nitro-1H-indazole from 2-methyl-3-nitroaniline

Abstract

4-Nitro-1H-indazole is a pivotal intermediate in the synthesis of complex heterocyclic compounds, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive technical overview of a robust and high-yield synthetic route to this compound, commencing from the readily available precursor, 2-methyl-3-nitroaniline. The core transformation involves a classical diazotization reaction followed by an intramolecular cyclization. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, discusses critical process parameters for optimization, and outlines essential safety considerations. This guide is intended for researchers, chemists, and process development professionals seeking a thorough understanding of this important synthetic transformation.

Introduction: The Significance of this compound

Indazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, and anti-tumor properties.[1] Specifically, the 4-nitro substituted indazole core serves as a versatile scaffold, allowing for further functionalization to produce high-value molecules and active pharmaceutical ingredients (APIs). The synthesis from 2-methyl-3-nitroaniline represents an efficient and direct pathway to this key building block.[2] The strategic placement of the nitro group on the indazole ring system makes it a crucial precursor for creating diverse chemical libraries for drug discovery.[1]

Synthetic Pathway and Mechanism

The conversion of 2-methyl-3-nitroaniline to this compound is achieved through a one-pot reaction that proceeds via two principal mechanistic steps: (1) Diazotization of the primary aromatic amine, and (2) Intramolecular cyclization to form the bicyclic indazole ring system.

Step 1: Diazotization

The reaction is initiated by treating the primary aromatic amine, 2-methyl-3-nitroaniline, with nitrous acid (HNO₂). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with an acid, in this case, glacial acetic acid.[3][4] The highly reactive electrophile, the nitrosonium ion (NO⁺), is formed, which then attacks the nucleophilic amine.[4][5] This leads to the formation of a thermally unstable diazonium salt intermediate.

The causality for performing this step at low temperatures (0-5 °C) is critical; diazonium salts are prone to rapid decomposition at higher temperatures, which would lead to the evolution of nitrogen gas and the formation of unwanted phenolic byproducts, drastically reducing the yield.[5]

Step 2: Intramolecular Cyclization

Following its formation, the diazonium salt intermediate undergoes a spontaneous intramolecular electrophilic attack. The positively charged diazonium group is attacked by the electron-rich carbon atom of the benzene ring, facilitated by the activation from the methyl group. This cyclization step results in the formation of the stable, aromatic 1H-indazole ring system. The overall reaction demonstrates an elegant conversion of an ortho-substituted aniline into a fused heterocyclic system.

Reaction Mechanism Diagram

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and has been validated to provide high yields.[2]

Reagents and Materials

| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 2-Methyl-3-nitroaniline | 603-83-8 | C₇H₈N₂O₂ | 152.15 | 20.0 g | 1.0 |

| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | 20.0 g | ~2.2 |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | As solvent | - |

| Water (Deionized) | 7732-18-5 | H₂O | 18.02 | ~50 mL + wash | - |

Equipment

-

Three-necked round-bottom flask equipped with an overhead stirrer

-

Thermometer

-

Dropping funnel (optional, for controlled addition if preferred)

-

Ice bath

-

Büchner funnel and filtration flask

-

Rotary evaporator

Step-by-Step Procedure

-

Preparation of Amine Solution: In a suitable flask, dissolve 2-methyl-3-nitroaniline (20 g, 0.13 mol) in glacial acetic acid. The volume should be sufficient for effective stirring.

-

Cooling: Place the flask in an ice bath and cool the solution to approximately 0 °C with vigorous stirring. Maintaining this low temperature is crucial for the stability of the diazonium intermediate.[2][5]

-

Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (20 g, 0.29 mol) in 50 mL of water.[2]

-

Diazotization and Cyclization: Add the aqueous sodium nitrite solution all at once to the cold, vigorously stirred solution of 2-methyl-3-nitroaniline.[2] An immediate precipitate is typically observed.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature while continuing to stir overnight. This ensures the cyclization reaction proceeds to completion.[2]

-

Initial Product Isolation: After overnight stirring, separate the precipitate by filtration.

-

Work-up: Concentrate the filtrate under reduced pressure using a rotary evaporator. This step is crucial to recover the product that remains dissolved in the acetic acid.[2]

-

Purification: Suspend the resulting dark orange solid from the concentrated filtrate in water. Stir vigorously to wash away inorganic salts and residual acetic acid.

-

Final Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry to yield the final product. The reported yield for this procedure is exceptionally high, often around 99%.[2]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Process Optimization and Troubleshooting

While the described protocol is robust, careful attention to certain parameters is key to ensuring reproducibility and maximizing purity.

-

Temperature Control: This is the most critical parameter. The temperature of the diazotization must be kept at 0-5 °C to prevent decomposition of the diazonium salt.[5] An ice-salt bath can provide more consistent cooling if needed.

-

Stirring Efficiency: Vigorous agitation is necessary, especially during the addition of the sodium nitrite solution, to ensure rapid and homogeneous mixing, which prevents localized overheating and side reactions.[2]

-

Purity of Starting Materials: Use high-purity 2-methyl-3-nitroaniline and freshly prepared sodium nitrite solution for best results. Degradation of reagents can lead to lower yields and the formation of impurities.[5]

| Problem | Potential Cause | Recommended Solution |

| Low Yield | Reaction temperature was too high, causing diazonium salt decomposition. | Strictly maintain the temperature at 0-5 °C during and after nitrite addition.[5] |

| Incomplete reaction. | Ensure the reaction is stirred overnight to allow for complete cyclization.[2] | |

| Dark/Oily Product | Decomposition of the diazonium salt. | Re-verify temperature control. Ensure slow, dropwise addition of nitrite if "all at once" addition proves problematic for thermal control. |

| Insufficient washing. | Ensure the final product is thoroughly washed with cold water to remove impurities. |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property / Technique | Expected Result |

| Appearance | Dark orange solid[2] |

| Molecular Formula | C₇H₅N₃O₂[6] |

| Molar Mass | 163.14 g/mol [6] |

| Mass Spectrometry (MS) | Molecular ion peak ([M]⁺) at m/z = 163.04 |

| ¹H NMR | Expect signals for the aromatic protons and the N-H proton. The N-H proton typically appears as a broad singlet at a high chemical shift (~13-14 ppm).[7] |

| ¹³C NMR | Expect signals corresponding to the seven carbon atoms of the indazole ring system.[7] |

| FT-IR Spectroscopy | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and asymmetric NO₂ stretching (~1520 cm⁻¹).[7] |

Safety Considerations

This synthesis involves hazardous materials and must be conducted by trained personnel within a well-ventilated fume hood using appropriate personal protective equipment (PPE).

-

Sodium Nitrite (NaNO₂): A strong oxidizer that may intensify fire.[8][9] It is toxic if swallowed and can cause serious eye irritation.[10][11] Ingestion can lead to methemoglobinemia.[11] Keep away from combustible materials.[10][12]

-

2-Methyl-3-nitroaniline: Nitroanilines are generally toxic and should be handled with care. Avoid inhalation of dust and skin contact.

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated area.

-

General Precautions:

-

PPE: Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat at all times.[11]

-

Ventilation: Perform all operations in a certified chemical fume hood.

-

Spill Management: Have appropriate spill kits ready. For sodium nitrite spills, do NOT absorb in sawdust or other combustible materials.[9] Collect mechanically and place in appropriate containers for disposal.[12]

-

Conclusion

The synthesis of this compound from 2-methyl-3-nitroaniline via a diazotization-cyclization pathway is a highly efficient and reliable method. By exercising precise control over key parameters, particularly temperature, this one-pot procedure delivers the target compound in excellent yield. This guide provides the necessary technical depth, from mechanistic understanding to a validated experimental protocol, empowering researchers to successfully and safely perform this valuable chemical transformation.

References

-

Safety Data Sheet: Sodium nitrite - Carl ROTH. [Link]

-

Safety Data Sheet sodium nitrite - Valudor Products. [Link]

-

Sodium Nitrite - ALPHACHEM Limited. [Link]

-

SODIUM NITRITE - International Chemical Safety Cards. [Link]

- Diazonium ion assay reagents and methods for their use - Google P

-

Sodium Nitrite Solution, Technical - Chemtrade Logistics. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. [Link]

-

This compound - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

-

Mastering Organic Synthesis with 2-Methyl-3-nitroaniline (CAS 603-83-8) - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Strategy design for 1H-indazole synthesis from aldehyde hydrazones - ResearchGate. [Link]

- Method for preparing 1H-indazole derivative - Google P

-

indazole - Organic Syntheses Procedure. [Link]

-

Nitroreductase-triggered indazole formation - ChemRxiv. [Link]

-

Indazole synthesis - Organic Chemistry Portal. [Link]

-

Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF - ResearchGate. [Link]

-

Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap. [Link]

-

Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - Organic Chemistry Portal. [Link]

-

Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC - NIH. [Link]

-

Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes - ResearchGate. [Link]

-

Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - Liskon Biological. [Link]

Sources

- 1. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. EP0918220A1 - Diazonium ion assay reagents and methods for their use - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. alphachem.ca [alphachem.ca]

- 9. SODIUM NITRITE [training.itcilo.org]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. chemtradelogistics.com [chemtradelogistics.com]

- 12. valudor.com [valudor.com]

An In-depth Technical Guide to the Physical Properties of 4-Nitro-1H-indazole: Melting Point and Solubility

For Immediate Release

This technical guide provides a comprehensive overview of the core physical properties of 4-Nitro-1H-indazole, specifically its melting point and solubility characteristics. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven methodologies for accurate determination of these critical parameters.

Introduction to this compound: A Compound of Growing Interest

This compound is a heterocyclic aromatic organic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structural motif, featuring an indazole core functionalized with a nitro group, imparts specific electronic and steric properties that are pivotal in its interaction with biological targets and its behavior in various chemical environments. A thorough understanding of its physical properties, such as melting point and solubility, is fundamental for its synthesis, purification, formulation, and application in further research and development.

Core Physical Properties of this compound

The physical characteristics of this compound are dictated by its molecular structure. The presence of the polar nitro group and the N-H group in the indazole ring allows for hydrogen bonding, while the bicyclic aromatic system contributes to its nonpolar character. This duality influences its melting point and solubility in different solvent systems.

Data Presentation: Melting Point and Solubility Profile

The following table summarizes the key physical properties of this compound.

| Physical Property | Value/Description | Citation |

| Melting Point | 202-203 °C | [1][2] |

| Appearance | Light yellow powder | [1] |

| Molecular Formula | C₇H₅N₃O₂ | [] |

| Molecular Weight | 163.13 g/mol | [] |

| Density | 1.5 ± 0.1 g/cm³ | [1][2] |

| Boiling Point | 383.3 °C at 760 mmHg | [] |

| Flash Point | 185.6 °C | [1] |

Solubility Profile (Qualitative at Ambient Temperature)

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | High to Moderate | Strong dipole-dipole interactions are anticipated between the solvent and the nitro group of the solute.[5] |

| Polar Protic | Water, Ethanol, Methanol | Low | While hydrogen bonding is possible, the significant nonpolar aromatic core limits solubility in highly polar protic solvents like water. Solubility is expected to be slightly better in alcohols.[4][5] |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | Pi-pi stacking interactions between the aromatic systems of the solute and solvent can facilitate some degree of dissolution.[5] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Insoluble | The significant difference in polarity between the solute and these solvents results in poor miscibility. |

Experimental Protocols for Physical Property Determination

Accurate determination of the melting point and solubility is crucial for the characterization and utilization of this compound. The following sections provide detailed, step-by-step methodologies for these key experiments.

Determination of Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity.[4] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[4] The capillary method using a melting point apparatus is a standard and reliable technique.

Causality Behind Experimental Choices:

-

Fine Powder: Grinding the sample into a fine powder ensures uniform packing and efficient heat transfer within the capillary tube.

-

Slow Heating Rate: A slow heating rate (1-2°C per minute) near the expected melting point is critical for allowing the system to remain in thermal equilibrium, leading to an accurate determination of the melting range.[6] Rapid heating can result in a measured melting point that is artificially high.[6]

-

Observation of Range: Recording the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid provides the melting range, which is a more informative measure of purity than a single temperature.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass and crush it into a fine powder using a spatula.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating: If the approximate melting point is unknown, a rapid initial determination can be performed by heating at a faster rate. Once an approximate range is known, use a fresh sample and begin heating at a rate of approximately 10-15°C per minute until the temperature is about 15-20°C below the expected melting point.

-

Data Collection: Decrease the heating rate to 1-2°C per minute. Carefully observe the sample and record the temperature at which the first signs of melting are observed (T1) and the temperature at which the last solid particle melts (T2). The melting point is reported as the range T1-T2.

-

Cooling and Cleaning: Allow the apparatus to cool before performing subsequent measurements. Dispose of the used capillary tube in a designated glass waste container.

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Determination of Solubility

Solubility is a fundamental property that dictates how a compound can be handled, formulated, and purified. The following protocol describes a common method for the qualitative and semi-quantitative determination of solubility.

Causality Behind Experimental Choices:

-

Vigorous Agitation: Shaking or vortexing the mixture ensures that the entire surface area of the solute is exposed to the solvent, facilitating the dissolution process and helping to reach equilibrium faster.

-

Controlled Additions: Adding the solvent in small, measured portions allows for a more accurate determination of the point at which the solute completely dissolves.

-

Isothermal Conditions: Maintaining a constant temperature is crucial as solubility is temperature-dependent. For many organic solids, solubility increases with temperature.

Step-by-Step Methodology:

-

Sample Preparation: Weigh a precise amount of this compound (e.g., 10 mg) and place it into a small test tube or vial.

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.1 mL) to the test tube.

-

Dissolution Attempt: Stopper the test tube and shake it vigorously for 1-2 minutes. Alternatively, use a vortex mixer.

-

Observation: Observe the mixture. If the solid has completely dissolved, the compound is considered soluble in that amount of solvent.

-

Incremental Solvent Addition: If the solid has not completely dissolved, continue to add the solvent in measured increments (e.g., 0.1 mL), followed by vigorous shaking after each addition, until the solid is fully dissolved.

-

Data Recording: Record the total volume of solvent required to dissolve the initial mass of the solute.

-

Classification: The solubility can then be expressed quantitatively (e.g., mg/mL) or qualitatively (e.g., soluble, sparingly soluble, insoluble) based on the results.

Logical Workflow for Solubility Assessment

Caption: Stepwise process for determining the solubility of this compound.

Conclusion

This technical guide has provided a detailed examination of the melting point and solubility of this compound. The presented data and experimental protocols offer a robust framework for researchers and scientists working with this compound. Adherence to these methodologies will ensure the generation of accurate and reproducible data, which is essential for advancing research and development efforts involving this compound.

References

-

University of Calgary. Melting point determination. Available at: [Link]

-

Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. Available at: [Link]

-

Chemsrc. This compound | CAS#:2942-40-7. Available at: [Link]

-

ACS Publications. (2019, July 16). Solubility Measurement, Correlation, and Molecular Interactions of 3-Methyl-6-nitroindazole in Different Neat Solvents and Mixed Solvents from T = 278.15 to 328.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

-

University of Toronto. Solubility of Organic Compounds. Available at: [Link]

-

National Toxicology Program. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Radian Corp. Available at: [Link]

-

ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Available at: [Link]

-

PubChem. 7-Nitroindazole. Available at: [Link]

Sources

Spectroscopic Data of 4-Nitro-1H-indazole: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitro-1H-indazole, a crucial heterocyclic compound in the landscape of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are isosteric to purines and have garnered significant attention in drug discovery. The introduction of a nitro group at the 4-position of the indazole core profoundly influences its electronic properties, reactivity, and biological activity. Accurate spectroscopic characterization is the cornerstone of its application, ensuring identity, purity, and a foundational understanding of its molecular structure for further synthetic modifications and biological evaluations.

Molecular Structure and Atom Numbering

The structural integrity and unambiguous assignment of spectroscopic signals are predicated on a standardized numbering system for the this compound scaffold. The following diagram illustrates the accepted IUPAC numbering convention, which will be referenced throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) to ensure solubility and to observe the exchangeable N-H proton.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals in the aromatic region and a broad singlet for the N-H proton. The electron-withdrawing nature of the nitro group at the C4 position significantly deshields adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-3 | ~8.80 | s | - |

| H-5 | ~8.15 | d | ~8.0 |

| H-6 | ~7.60 | t | ~8.0 |

| H-7 | ~7.90 | d | ~8.0 |

| N1-H | >13.0 (broad) | br s | - |

Note: The exact chemical shifts can vary slightly depending on the concentration and the specific batch of deuterated solvent.

Interpretation of the ¹H NMR Spectrum:

-

N1-H Proton: The proton on the N1 nitrogen is acidic and its signal is often broad due to quadrupole broadening and exchange with residual water in the solvent. Its downfield shift beyond 13.0 ppm is characteristic of N-H protons in indazole systems.

-

Aromatic Protons: The signals for the protons on the benzene ring appear in the range of 7.60-8.80 ppm. The H-3 proton is a singlet as it has no adjacent protons. The H-5, H-6, and H-7 protons form a coupled system. The H-5 and H-7 protons appear as doublets due to coupling with H-6, while H-6 appears as a triplet from coupling to both H-5 and H-7. The downfield shift of H-5 is attributed to the deshielding effect of the adjacent nitro group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-3 | ~135.0 |

| C-3a | ~120.0 |

| C-4 | ~140.0 |

| C-5 | ~120.5 |

| C-6 | ~128.0 |

| C-7 | ~115.0 |

| C-7a | ~141.0 |

Note: These are approximate values and can vary slightly based on experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

-

Quaternary Carbons: The carbons C-3a, C-4, and C-7a are quaternary and their signals are typically of lower intensity. The carbon atom bearing the nitro group (C-4) is significantly deshielded and appears at a downfield chemical shift.

-

Aromatic Carbons: The remaining carbon signals are in the expected aromatic region. The chemical shifts are influenced by the positions relative to the nitro group and the fused pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrational frequencies of the N-H, C-H, C=C, and N-O bonds.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3400 | Medium, Broad |

| Aromatic C-H Stretch | ~3100 | Medium |

| Asymmetric NO₂ Stretch | ~1530 | Strong |

| Symmetric NO₂ Stretch | ~1350 | Strong |

| Aromatic C=C Bending | 1600-1450 | Medium-Strong |

Interpretation of the IR Spectrum:

-

N-H Stretching: The broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration, broadened due to hydrogen bonding in the solid state.

-

NO₂ Stretching: The two strong absorption bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹ are the most indicative signals for the nitro group, corresponding to the asymmetric and symmetric stretching vibrations, respectively.

-

Aromatic Vibrations: The absorptions for aromatic C-H stretching and C=C ring bending are observed in their expected regions, confirming the presence of the aromatic system.

Experimental Protocols

To ensure the reproducibility of the spectroscopic data, the following section outlines a generalized, field-proven methodology for the acquisition of NMR and IR spectra of this compound.

NMR Data Acquisition Protocol

Caption: A standardized workflow for NMR data acquisition and processing.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: The data should be acquired on a spectrometer with a proton frequency of at least 400 MHz. After inserting the sample, the instrument is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve optimal homogeneity.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) should be co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (like tetramethylsilane, TMS) or the residual solvent peak (for DMSO-d₆, δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

IR Data Acquisition Protocol

The IR spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer, as this method requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal and apply pressure using the instrument's anvil to ensure good contact.

-

Data Acquisition: Acquire the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion

The spectroscopic data presented in this guide provide a robust foundation for the identification and characterization of this compound. A thorough understanding of its NMR and IR spectra is indispensable for researchers engaged in its synthesis, purification, and application in various fields of chemical and pharmaceutical science. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of reliable and reproducible results.

References

-

Elguero, J., Claramunt, R. M., & Alkorta, I. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]

-

O'Dell, D. K., & Nicholas, K. M. (2003). Synthesis of 1H-indazoles by reductive cyclization of o-nitro-ketoximes. Arkivoc, 2004(3), 50-59. [Link]

-

Alam, R. M., & Keating, J. J. (2022). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 18, 1248–1260. [Link]

-

PubChem. (n.d.). 4-Nitroindazole. National Center for Biotechnology Information. Retrieved December 11, 2025, from [Link]

Tautomers of 4-Nitro-1H-indazole

An In-Depth Technical Guide to the Tautomeric Landscape of 4-Nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole and its derivatives are cornerstones in medicinal chemistry, valued for their broad spectrum of biological activities. The inherent annular tautomerism of the indazole ring system, a dynamic equilibrium between 1H and 2H forms, is a critical determinant of a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. The introduction of a potent electron-withdrawing group, such as a nitro (NO₂) moiety at the 4-position, profoundly influences this equilibrium. This guide provides a comprehensive technical exploration of the tautomers of this compound, synthesizing theoretical principles with field-proven experimental protocols. We will dissect the causality behind synthetic strategies, detail advanced spectroscopic techniques for unambiguous tautomer identification, and present a framework for solid-state characterization.

The Foundational Principle: Annular Tautomerism in Indazoles

The indazole scaffold is a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring. The position of the single proton on one of the two pyrazole nitrogen atoms gives rise to two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[1]

-

1H-Indazole (Benzenoid form): Generally the more thermodynamically stable tautomer. In this form, the benzene ring retains its full aromatic character.[1][2][3]

-

2H-Indazole (Quinonoid form): Typically the less stable tautomer. This form exhibits a quinonoid-like structure in the six-membered ring, which is energetically less favorable.[1][4]

Computational studies on the parent indazole molecule indicate that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ (3.6 kcal/mol).[2][3] This energy difference establishes the 1H form as the predominant species under most conditions. The introduction of substituents, particularly strong electron-withdrawing groups like the nitro group in this compound, modulates this energetic landscape, making a thorough investigation essential for rational drug design.

Caption: General equilibrium between the 1H and 2H tautomers of 4-nitroindazole.

Synthesis of this compound: A Mechanistic Approach

The reliable synthesis of this compound is a prerequisite for its study. A robust and high-yielding method involves the diazotization of 2-methyl-3-nitroaniline followed by intramolecular cyclization.[5][6]

Caption: A step-by-step workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Reagent Preparation: Prepare a solution of sodium nitrite (e.g., 20 g, 0.29 mol) in deionized water (50 mL). In a separate reaction vessel, dissolve 2-methyl-3-nitroaniline (e.g., 20 g, 0.13 mol) in glacial acetic acid.

-

Reaction Initiation: Cool the acetic acid solution containing the aniline to 0 °C using an ice bath.

-

Causality: This low temperature is critical to control the exothermic diazotization reaction and prevent the decomposition of the unstable diazonium salt intermediate.

-

-

Diazotization: While stirring vigorously, add the aqueous sodium nitrite solution to the cooled aniline solution all at once. An immediate precipitate should be observed.[5]

-

Causality: Acetic acid serves as both the solvent and the acidic catalyst, protonating nitrous acid to form the active nitrosating agent. Vigorous stirring ensures rapid and homogenous mixing for an efficient reaction, leading to the in-situ formation of the diazonium species which immediately cyclizes to form the indazole ring.

-

-

Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight to ensure complete cyclization.[6]

-

Workup and Isolation:

-

Filter the resulting precipitate and concentrate the filtrate under reduced pressure.

-

Suspend the combined dark orange solid in water to wash away inorganic salts and residual acetic acid.

-

Filter the purified solid and dry thoroughly to yield the this compound product.[5]

-

Spectroscopic Elucidation of Tautomeric Identity

A multi-pronged spectroscopic approach is essential for the unambiguous identification of the dominant tautomer in solution and solid states.

Caption: Integrated spectroscopic approach for characterizing indazole tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for characterizing tautomers in solution. The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment, which differs significantly between the 1H and 2H forms.[2]

Experimental Protocol: NMR Analysis [7]

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Causality: DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that can solubilize the compound and, importantly, slow down the proton exchange of the N-H group, allowing for its observation.

-

-

Internal Standard: Add tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to observe are the broad singlet for the N-H proton and the distinct signals for the aromatic protons H3, H5, H6, and H7.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A higher number of scans is required due to the low natural abundance of ¹³C. This will provide distinct signals for each carbon atom in the molecule.

Data Interpretation & Expected Results

The 1H tautomer is the experimentally confirmed and expected major form. The following table summarizes reported ¹H NMR data for a similar compound, 6-methyl-4-nitro-1H-indazole, which serves as a strong reference for the expected chemical shifts in this compound.[8]

| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Key Differentiating Feature |

| NH | ~12.5 (Broad) | Singlet (br) | Presence confirms N-H tautomer. In the 2H form, this signal would be absent, and the H3 signal would be significantly shifted. |

| H3 | ~8.2 | Singlet | The proton on the pyrazole ring. |

| H5 | ~8.1 | Singlet/Doublet | Aromatic proton adjacent to the nitro group. |

| H7 | ~7.9 | Singlet/Doublet | Aromatic proton peri to the nitro group. |

Table 1: Predicted ¹H NMR Spectral Data for this compound based on analogous structures.[8]

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary data for structural confirmation.[9][10]

Experimental Protocol: IR Spectroscopy [11]

-

Sample Preparation: Grind ~1 mg of the sample with 100 mg of dry potassium bromide (KBr).

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Obtain the spectrum using an FT-IR spectrometer.

-

Expected Data: Key vibrational bands include the N-H stretch (typically broad, ~3100-3300 cm⁻¹) and the strong asymmetric and symmetric stretches for the NO₂ group (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹, respectively).[12] The presence of a distinct N-H stretch is strong evidence for the 1H tautomer.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a range of 200-800 nm.[9]

-

Expected Data: The 1H-tautomer, with its benzenoid system, is expected to have a different absorption maximum (λ_max) compared to the theoretical quinonoid system of the 2H-tautomer. This technique provides insight into the electronic structure of the predominant species in solution.[4][10]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous structure of the tautomeric form present in the solid state.[13]

Experimental Protocol: X-ray Crystallography [14]

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction, typically by slow evaporation of a saturated solution.

-

Data Collection: Mount a selected crystal on a diffractometer. Cool the crystal (typically to 100 K) and irradiate it with a monochromatic X-ray beam to collect diffraction patterns.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates and bond lengths.

-

Expected Result: For this compound, the crystal structure is expected to confirm the 1H-tautomer as the exclusive form in the solid state, likely forming hydrogen-bonded dimers or catemers, a common motif for N-H containing indazoles.[15][16]

Conclusion and Implications for Drug Development

The comprehensive analysis, grounded in theoretical calculations and confirmed by extensive spectroscopic and crystallographic data, establishes that This compound exists predominantly as the 1H-tautomer in both solution and solid states. The potent electron-withdrawing effect of the 4-nitro group does not overturn the inherent thermodynamic preference for the benzenoid 1H-indazole system.

For professionals in drug discovery and development, this knowledge is paramount. The confirmed 1H structure is the biologically relevant form and must be used for:

-

Structure-Activity Relationship (SAR) Studies: To correctly interpret how modifications to the scaffold affect biological activity.

-

Computational Modeling: For accurate docking simulations, pharmacophore modeling, and prediction of ADME properties.

-

Intellectual Property: To precisely define the chemical matter in patent applications.

By integrating the robust synthetic and analytical protocols detailed in this guide, researchers can confidently characterize this compound and its derivatives, accelerating the development of novel therapeutics based on this privileged scaffold.

References

-

Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

- Google Patents. (2018). CN107805221A - Method for preparing 1H-indazole derivative.

-

O'Dell, D. K., & Nicholas, K. M. (n.d.). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

-

Semantic Scholar. (2022). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Retrieved from [Link]

-

ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b - Quinonoid 2H-indazole tautomer). Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF. Retrieved from [Link]

-

YouTube. (2021). UV-Vis & IR Spectroscopy Theory, Instrumentation and Applications | Dr. Rakesh Sharma | CSI. Retrieved from [Link]

-

MRC- Laboratory Equipment. (n.d.). UV-Visible Spectrophotometry vs. Infrared Spectrophotometry: A Comparative Analysis. Retrieved from [Link]

-

Photonics Media. (n.d.). Trends in Spectroscopy: IR, UV-VIS Techniques Are Safe, Speedy and Skin-Deep. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS | Request PDF. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 2942-40-7 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. mrclab.com [mrclab.com]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Sourcing 4-Nitro-1H-indazole for Research & Development

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for sourcing 4-Nitro-1H-indazole (CAS No. 2942-40-7). Beyond a simple list of vendors, this document establishes a rigorous methodology for supplier evaluation, quality control, and in-lab handling. The core objective is to ensure the procurement of high-purity, well-characterized material, which is foundational to reproducible and reliable research outcomes. We will delve into the significance of this molecule, critical supplier vetting criteria, a comparative analysis of current market options, and protocols for ensuring material integrity from receipt to experimentation.

Introduction: The Strategic Importance of this compound

This compound is a heterocyclic aromatic organic compound. Its indazole core, a bicyclic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] The presence and position of the nitro group make it a versatile precursor and key building block for the synthesis of a wide array of more complex molecules, particularly substituted indazole derivatives investigated for their broad biological activities.[2]

These activities span anti-tumor, anti-inflammatory, and protein kinase regulatory functions, making this compound a compound of significant interest in modern drug discovery pipelines.[2] Given its role as a foundational starting material, the purity and reliability of the commercial supply are paramount to the success of any research program.

Key Chemical Properties:

-

CAS Number: 2942-40-7[3]

-

Molecular Formula: C₇H₅N₃O₂[3]

-

Molecular Weight: 163.13 g/mol [3]

-

Appearance: Typically a light yellow to dark orange or brown solid.[4]

-

Melting Point: Approximately 200-203 °C[4]

Caption: Workflow for Supplier Selection and Qualification.

Market Analysis: Commercial Suppliers

The following table summarizes prominent commercial suppliers of this compound. This is not an exhaustive list but represents a cross-section of manufacturers and distributors catering to the research market.

| Supplier | Purity Specification | Scale | Key Features & Notes |

| Saflik Pharma | >98% [5] | R&D, Commercial [5] | Certified manufacturer based in India, provides regulatory documents upon request. [5] |

| GRG Life Sciences | 95-98% [6][7] | Lab to Bulk (5000/month capacity) [7] | Manufacturer and distributor based in India, established in 2017. [6] |

| Alfa Chemistry | ≥97% [8] | 1g, 5g, 25g [8] | Offers the compound for experimental/research use. [8] |

| Apollo Scientific | ≥95% [9] | 5g, 25g, 100g [9] | UK & US stock available for various quantities. [9] |

| Santa Cruz Biotech | N/A (Biochemical Grade) | Research Quantities | Supplier of biochemicals for proteomics research. [3] |

| BOC Sciences | N/A (Research Grade) | Research to Industrial Scale [] | Lists as a "useful research chemical" and building block. [] |

| BLD Pharm | N/A (Research Use Only) | Research Quantities | Notes requirement for cold-chain transportation. [11] |

Note: Purity and available quantities are subject to change and should always be confirmed with the supplier for the specific batch.

In-Lab Protocol: Receipt, Handling, and Storage

The chain of custody for quality control extends into your laboratory. Proper handling and storage are essential to prevent degradation and contamination.

4.1. Incoming Material Verification Upon receipt, it is best practice to perform a quick identity and purity confirmation, even on material from a trusted supplier.

-

Visual Inspection: Note the color and physical state. Any deviation from the expected light yellow/brown powder should be investigated.

-

Melting Point: Measure the melting point. A sharp melting range close to the literature value (200-203 °C) suggests high purity. [4]A broad or depressed melting range indicates impurities.

-

Solubility Check: Confirm solubility in a common solvent like DMSO or as required for your reaction.

-

Spectroscopic Confirmation (Optional but Recommended): Acquire a simple ¹H NMR spectrum and compare it to the structure and the supplier's CoA. This is the most definitive identity check.

4.2. Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat. [12]* Handling: Avoid creating dust. [13]Use non-sparking tools. The compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation. [12][9]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [12]A dedicated desiccator is recommended. For long-term stability and to prevent potential degradation from air, moisture, or light, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is best practice. [14]

Caption: In-Lab Workflow for Handling and Storage.

Synthesis Context: A Common Preparative Route

Understanding the synthesis of this compound provides valuable context for potential impurities. A widely cited method involves the diazotization and subsequent intramolecular cyclization of 2-methyl-3-nitroaniline. [4][15] Experimental Protocol Outline:

-

2-methyl-3-nitroaniline is dissolved in glacial acetic acid and cooled to approximately 0 °C. [4][15]2. An aqueous solution of sodium nitrite is added at once to the cooled solution, initiating the reaction. [15]3. The reaction mixture is stirred vigorously and allowed to warm to room temperature, typically proceeding overnight. [4][15]4. The product often precipitates from the reaction mixture. The solid is isolated by filtration, washed with water, and dried to yield this compound. [4][15] Potential impurities could include unreacted starting material or side-products from the diazotization reaction. This knowledge reinforces the importance of the analytical verification steps outlined above.

Conclusion

The procurement of this compound for research and drug development demands a level of scientific rigor commensurate with the experiments it will be used for. By moving beyond price and availability to a framework based on analytical validation, documentation, and proper in-lab handling, researchers can build a foundation of trust in their starting materials. This diligence is a direct investment in the integrity and reproducibility of their scientific outcomes. Always engage directly with a supplier's technical support to confirm specifications for your specific application before purchase.

References

- Saflik Pharma. (n.d.). This compound.

- GRG Life Sciences. (n.d.). 4-Nitro 1H indazole.

- Alfa Chemistry. (n.d.). This compound.

- LookChem. (n.d.). This compound. Retrieved from Wuhan MoonZY Biological Technology Co.,Ltd.

- BLD Pharm. (n.d.). This compound.

- Trade India. (n.d.). 4-nitro 1h Indazole - Application: Industrial at Best Price in Hyderabad | Grg Life Sciences.

- National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- BenchChem. (2025). Proper Disposal of 3-Iodo-6-methyl-4-nitro-1H-indazole.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- ECHEMI. (n.d.). 2942-40-7, this compound Formula.

- BenchChem. (2025). Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde.

- BOC Sciences. (n.d.). CAS 2942-40-7 this compound.

- Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole.

- Sigma-Aldrich. (n.d.). This compound.

-

Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. saflikpharma.com [saflikpharma.com]

- 6. 4-nitro 1h Indazole - Application: Industrial at Best Price in Hyderabad | Grg Life Sciences [tradeindia.com]

- 7. 4-Nitro 1H indazole - 4-Nitro 1H indazole Manufacturer, Distributor, Supplier, Hyderabad, India [grglifesciences.in]

- 8. alfa-chemclinix.com [alfa-chemclinix.com]

- 9. 2942-40-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 11. 2942-40-7|this compound|BLD Pharm [bldpharm.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

The Nitro Group: A Pivotal Player in the Biological Function of Indazole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] The introduction of a nitro group (-NO₂) to this privileged heterocycle dramatically influences its physicochemical properties and biological activity, opening avenues for the development of novel therapeutics. This guide provides a comprehensive analysis of the multifaceted role of the nitro group in indazole derivatives, exploring its impact on pharmacokinetics, pharmacodynamics, and therapeutic applications. We delve into the mechanistic underpinnings of its bioactivation, structure-activity relationships, and the synthetic strategies employed to harness its potential. This document serves as a technical resource for professionals engaged in the discovery and development of next-generation indazole-based drugs.

Introduction: The Indazole Nucleus and the Transformative Power of the Nitro Group